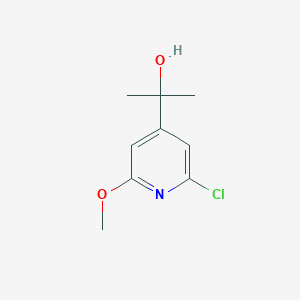

2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol

Beschreibung

2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol is a pyridine derivative featuring a chloro-substituent at the 2-position, a methoxy group at the 6-position, and a propan-2-ol side chain at the 4-position of the pyridine ring. The compound’s molecular formula is C₉H₁₁ClNO₂, with a calculated molecular weight of 200.64 g/mol.

Eigenschaften

IUPAC Name |

2-(2-chloro-6-methoxypyridin-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-9(2,12)6-4-7(10)11-8(5-6)13-3/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUAWUDGQFHHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NC(=C1)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxy-4-pyridine and a suitable propanol derivative.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for waste management and environmental protection.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.

Pathways: It may influence biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties

Key Observations :

Chain Length and Polarity: The propan-2-ol chain in the target compound provides greater hydrophobicity compared to methanol in (2-chloro-6-methoxypyridin-4-yl)methanol . This may enhance membrane permeability in biological systems.

Aromatic System Differences: ADX-102 replaces the pyridine ring with a quinoline system, which extends π-conjugation and introduces an amino group. Such modifications are common in antimalarial or anticancer agents .

Substituent Effects: The 2-chloro-6-methoxy pattern in the target compound creates a meta-directing electronic environment, contrasting with the 3-(dimethoxymethyl) group in the propynol derivative, which may sterically hinder reactions at the pyridine ring .

Biologische Aktivität

Overview

2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol, with the CAS number 95037-52-8, is a pyridine derivative that possesses significant potential for biological applications. Its structure, featuring a chloro and methoxy substitution on the pyridine ring along with a propanol moiety, allows it to interact with various biological targets, making it an interesting candidate for pharmaceutical research and development.

- Molecular Formula : C₉H₁₂ClNO₂

- Molecular Weight : 189.65 g/mol

- Chemical Structure :

The biological activity of 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can influence various biochemical pathways and cellular processes:

- Molecular Targets : The compound may bind to enzymes or receptors, altering their functionality.

- Biochemical Pathways : It may impact signaling pathways that are critical for cellular responses, potentially leading to therapeutic effects.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which could be valuable in treating infections.

Case Studies

-

Inhibition of Myeloperoxidase (MPO) :

- A related study on pyridine derivatives demonstrated that compounds with similar structures could inhibit MPO activity, which is relevant in inflammatory diseases . This suggests that 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol may also have similar inhibitory effects, warranting further investigation.

- Cytotoxicity Profiling :

Research Applications

The compound is being explored for various applications:

- Pharmaceutical Development : As an intermediate in synthesizing more complex molecules, it holds promise for developing new drugs.

- Agrochemical Production : Its chemical properties make it suitable for use in agrochemicals .

- Chemical Research : Ongoing studies are investigating its interactions at the molecular level to unlock new therapeutic avenues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.